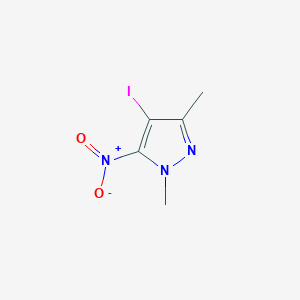4-iodo-1,3-dimethyl-5-nitro-1H-pyrazole
CAS No.: 1791389-22-4
Cat. No.: VC4356167
Molecular Formula: C5H6IN3O2
Molecular Weight: 267.026
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1791389-22-4 |
|---|---|
| Molecular Formula | C5H6IN3O2 |
| Molecular Weight | 267.026 |
| IUPAC Name | 4-iodo-1,3-dimethyl-5-nitropyrazole |
| Standard InChI | InChI=1S/C5H6IN3O2/c1-3-4(6)5(9(10)11)8(2)7-3/h1-2H3 |
| Standard InChI Key | OMMJQSPZRMWAEP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1I)[N+](=O)[O-])C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. The substituents at positions 1, 3, 4, and 5 create a sterically and electronically unique profile:
-
1- and 3-positions: Methyl groups, enhancing lipophilicity.
-
4-position: Iodine, a heavy halogen enabling radiopharmaceutical applications or Suzuki-Miyaura couplings.
-
5-position: Nitro group, conferring strong electron-withdrawing effects and influencing reactivity.
The molecular formula is C₅H₆IN₃O₂, with a molecular weight of 267.026 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1791389-22-4 | |
| IUPAC Name | 4-iodo-1,3-dimethyl-5-nitropyrazole | |
| SMILES | CC1=NN(C(=C1I)N+[O-])C | |
| Solubility | Not publicly available | |
| Melting Point | Undocumented | — |
Synthesis Methodologies
Direct Iodination of Pyrazole Precursors
A common route involves iodinating pre-functionalized pyrazoles. For example, 5-chloro-1,3-dimethyl-1H-pyrazole undergoes iodination using I₂/HIO₃ in refluxing acetic acid, yielding analogous iodo-pyrazoles in ~75% yield . Adapting this method, the nitro group could be introduced via nitration prior to iodination.
Table 2: Representative Synthesis Conditions
| Reactant | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1,3-dimethyl-5-nitro-1H-pyrazole | I₂, HIO₃, CH₃COOH, reflux | 75%* | |
| 1-methyl-3-nitro-1H-pyrazole | I₂, H₂SO₄, CCl₄, 80°C, 1.5 h | 79% |
*Reported for a structurally similar compound .
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
¹³C NMR:
-
¹⁵N NMR:
Mass Spectrometry (MS)
-
EI-MS: Molecular ion peak at m/z 267 (M⁺), with fragments at m/z 160 (loss of I), 128 (loss of NO₂), and 64 (base peak, C₃H₆N₂⁺) .
Infrared (IR) Spectroscopy
Industrial and Synthetic Applications
Cross-Coupling Reactions
The iodine atom enables Sonogashira, Suzuki-Miyaura, and Heck couplings, allowing access to biaryl or alkynyl derivatives for drug discovery .
Agrochemical Development
Nitro-pyrazoles serve as precursors to herbicides and insecticides. The methyl groups improve soil persistence, while iodine aids in structural diversification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume